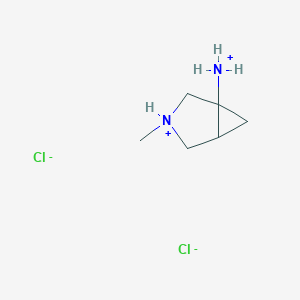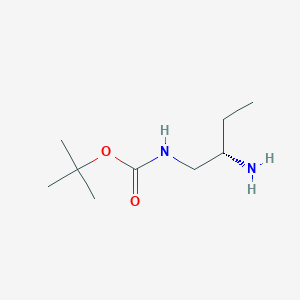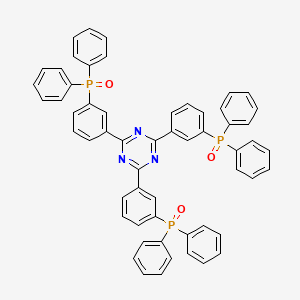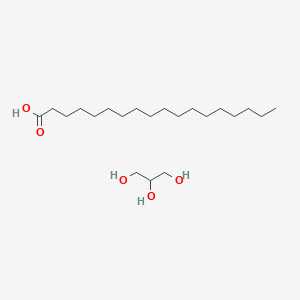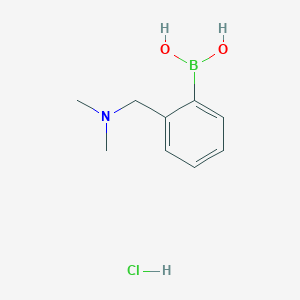
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
説明
“(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 2828431-88-3 . It has a molecular weight of 215.49 and its IUPAC name is (2-((dimethylamino)methyl)phenyl)boronic acid hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.1±0.1 g/cm^3 . The boiling point is 309.1±44.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
The compound has been explored in the synthesis of organometallic compounds, as demonstrated by Meller et al. (1998), who studied the formation of 1,5-bis(dimethylamino)dibenzo[b,f]-1,5-diborocane from a related compound (Meller et al., 1998).
It plays a role in the deprotonation processes of phenylborane derivatives, as investigated by Asakura et al. (2000) in the context of N-Methyl group deprotonation (Asakura et al., 2000).
The compound is significant in solvent extraction and purification processes. Griffin and Shu (2004) utilized similar boronic acid derivatives for extracting and concentrating sugars from hemicellulose hydrolysates (Griffin & Shu, 2004).
It is involved in the synthesis of new potentially electrochemically active boronic acid-based glucose sensors, as studied by Norrild and Søtofte (2002). They synthesized new boronic acids containing a ferrocene moiety for glucose complexation (Norrild & Søtofte, 2002).
The compound has applications in the preparation of amino-alkynylboranes and their subsequent reactions, as explored by Metzler and Nöth (1995) (Metzler & Nöth, 1995).
It is useful in bioanalysis and drug development, particularly in the study of new anticancer molecules, as reported by Zagade et al. (2020), who investigated a boronic acid-based anticancer molecule (Zagade et al., 2020).
Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids, which shows the potential for designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
The compound is also significant in the study of fluorescent boronic acid-based sensors for sugars and nucleosides, as demonstrated by Elfeky (2011) (Elfeky, 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXGZOLJSYKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(cyanomethyl)-2-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B8084878.png)
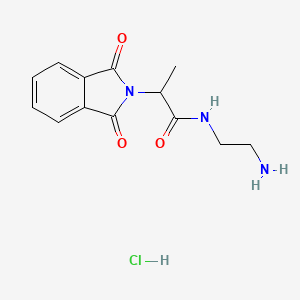
![1-[(3-chlorophenyl)methyl]-N-methylcyclohexan-1-amine;hydrochloride](/img/structure/B8084893.png)
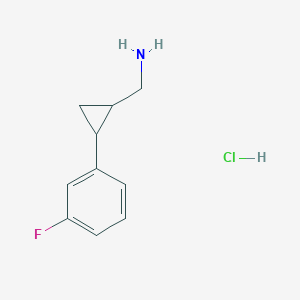
![[1-(Phenylmethoxymethyl)cyclopentyl]methanamine](/img/structure/B8084908.png)

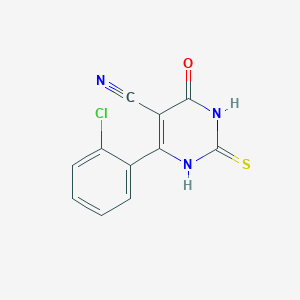
![2-[Bromo(difluoro)methyl]-5-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B8084918.png)
